but-3-en-1-yl 4-methylbenzene-1-sulfonate
Overview
Description
but-3-en-1-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C₁₁H₁₂O₃SThis compound features a toluene (methylbenzene) group, a sulfonate group, and a but-3-enyl group in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
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First Method
Reactants: 3-buten-1-ol (29.3 mmol), p-toluenesulphonyl chloride (525 mmol), pyridine (200 mL).
Procedure: The 3-buten-1-ol is added to a solution of p-toluenesulphonyl chloride in anhydrous pyridine cooled to 0°C. The mixture is stirred overnight at -5°C. It is then added to a mixture of water and ice. The product is extracted using ether washes, washed with hydrochloric acid and water, dried over potassium carbonate and sodium sulphate, and decolorized with active carbon.
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Second Method
Reactants: 3-buten-1-ol (33.2 g), pyridine (230 mL), p-toluene sulfonyl chloride (96.7 g).
Procedure: The 3-buten-1-ol and pyridine are charged into a reactor, and p-toluene sulfonyl chloride is added over 3.5 hours while maintaining the temperature below 5°C.
Chemical Reactions Analysis
but-3-en-1-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Scientific Research Applications
but-3-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which but-3-en-1-yl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
but-3-en-1-yl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:
3-Methylbut-3-enyl 4-methylbenzenesulfonate: Similar structure but with a methyl group on the butenyl chain.
3-Butynyl p-toluenesulfonate: Another name for this compound.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
CAS No. |
778-29-0 |
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Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
but-3-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3 |
InChI Key |
RMVHRBRSQIDTKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC=C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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